molecular formula C50H72N16O22S2 B1215172 Bleomycin acid CAS No. 37364-66-2

Bleomycin acid

Cat. No.: B1215172
CAS No.: 37364-66-2
M. Wt: 1313.3 g/mol
InChI Key: MRNLLBXPSWMYCK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bleomycin acid, also known as Bleomycinic acid, primarily targets deoxyribonucleic acid (DNA) within cells . It selectively inhibits the synthesis of DNA, with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . This interaction with DNA is crucial for its antitumor activity.

Mode of Action

This pseudoenzyme reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This process results in both single and double-strand breaks in the DNA , disrupting DNA synthesis and, to a lesser extent, RNA and protein synthesis .

Biochemical Pathways

Bleomycin’s action affects several biochemical pathways. It causes oxidative damage to DNA, disrupting between 30 and 40 deoxyribose linkages . This disruption can lead to the breakdown of proteins, nucleic acids, and lipids, and affect extracellular matrix turnover . Energy production pathways, including glycolysis, the tricarboxylic acid cycle, glutaminolysis, lactate production, and fatty acid oxidation, are also upregulated .

Pharmacokinetics

Bleomycin has a half-life of approximately 2 hours . It is primarily excreted in the urine, with 50-70% of the drug being eliminated this way . The volume of distribution is 17 L/m² .

Result of Action

The result of bleomycin’s action at the molecular and cellular level is the inhibition of tumor growth. By causing DNA damage, bleomycin prevents the replication of cancer cells, leading to cell death . This makes bleomycin an effective treatment for various malignancies, including head and neck malignancy, lymphoma, and testicular tumors .

Action Environment

The action of bleomycin can be influenced by various environmental factors. For instance, the presence of oxygen and metal ions is crucial for bleomycin’s DNA-cleaving actions . Furthermore, the drug’s cytotoxic effects can lead to lung injury, suggesting that the lung environment can influence bleomycin’s efficacy and toxicity . Research is ongoing to better understand these influences and develop strategies to mitigate adverse effects .

Biochemical Analysis

Biochemical Properties

Bleomycin acid plays a crucial role in biochemical reactions by interacting with DNA and various biomolecules. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA) by binding to guanine and cytosine-rich regions of the DNA molecule . This interaction is facilitated by the chelation of metal ions, primarily iron, which produces a pseudoenzyme that reacts with oxygen to generate superoxide and hydroxide free radicals . These radicals cleave the DNA strands, leading to cell death. Additionally, at high concentrations, this compound can suppress the synthesis of ribonucleic acid (RNA) and proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces DNA strand breaks, leading to cell cycle arrest and apoptosis . In alveolar epithelial cells, this compound exposure results in the accumulation of DNA lesions and cellular senescence . This compound also affects cell signaling pathways by inhibiting the expression of Rad51, a protein involved in homologous recombination repair . Furthermore, this compound impairs the proliferation of B cells, T cells, and macrophages, and reduces the secretion of cytokines such as interferon gamma, tumor necrosis factor alpha, and interleukin-2 .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate metal ions, primarily iron, to form a pseudoenzyme complex . This complex reacts with oxygen to produce reactive oxygen species, including superoxide and hydroxide free radicals . These radicals induce DNA strand breaks by cleaving the phosphodiester bonds in the DNA backbone . The DNA damage triggers cell cycle arrest and apoptosis. Additionally, this compound inhibits the incorporation of thymidine into DNA strands, further disrupting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to induce acute lung toxicity, which can lead to pulmonary fibrosis . Studies have shown that this compound affects lung function for at least five years after treatment, with significant long-term effects on lung function . The stability and degradation of this compound in various tissues also play a role in its long-term effects. For example, the compound is rapidly inactivated in the liver and intestines, while it remains active in the skin and lungs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can induce pulmonary fibrosis, characterized by excessive deposition of extracellular matrix proteins and inflammation . In mice, the administration of this compound leads to significant lung damage and pathological changes . The compound’s toxicity is dose-dependent, with higher doses causing more severe adverse effects, including respiratory failure and death .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of this compound in Streptomyces verticillus involves the regulation of N-acetylglucosamine and the synthesis of specific precursors such as GDP-mannose . The compound’s degradation involves the generation of reactive oxygen species and the subsequent breakdown of DNA . Additionally, this compound affects metabolic pathways in cells by increasing energy production, glycolysis, and fatty acid oxidation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is known to accumulate in the skin, lungs, and subcutaneously transplanted tumors . It is rapidly inactivated in the liver and intestines, which limits its distribution in these tissues . The transport of this compound within cells is facilitated by its interaction with metal ions and DNA . The compound’s distribution is influenced by its ability to bind to specific cellular components and its inactivation by tissue enzymes .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on DNA . The compound’s interaction with DNA and metal ions leads to the formation of a pseudoenzyme complex that generates reactive oxygen species . These species induce DNA strand breaks and trigger cell cycle arrest and apoptosis. Additionally, this compound affects the localization of proteins involved in DNA repair, such as Rad51, by inhibiting their expression and nuclear accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bleomycin acid is typically produced through fermentation processes involving Streptomyces verticillus. The fermentation broth is filtered and purified using macroporous adsorbent resin . The compound can also be synthesized chemically, although this method is less common due to its complexity .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation followed by a series of purification steps. The fermentation broth is first filtered to remove the bacterial cells. The filtrate is then subjected to various chromatographic techniques to isolate and purify this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H72N16O22S2/c1-15-28(63-41(66-39(15)53)20(7-26(52)70)58-8-19(51)40(54)76)44(79)65-30(36(21-9-56-14-59-21)86-49-38(34(74)32(72)24(10-67)85-49)87-48-35(75)37(88-50(55)83)33(73)25(11-68)84-48)45(80)60-17(3)31(71)16(2)42(77)64-29(18(4)69)43(78)57-6-5-27-61-22(12-89-27)46-62-23(13-90-46)47(81)82/h9,12-14,16-20,24-25,29-38,48-49,58,67-69,71-75H,5-8,10-11,51H2,1-4H3,(H2,52,70)(H2,54,76)(H2,55,83)(H,56,59)(H,57,78)(H,60,80)(H,64,77)(H,65,79)(H,81,82)(H2,53,63,66)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNLLBXPSWMYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H72N16O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031986
Record name Bleomycinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37364-66-2
Record name Bleomycinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37364-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bleomycinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037364662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bleomycinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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